Scaffold-Class HIF PHD Pan-Inhibition: Quantitative Potency Range from the N-8 Methylsulfonyl Series vs. the N-8 Unsubstituted Parent
In the published HIF PHD inhibitor series, compounds bearing an N-8 methylsulfonyl (methanesulfonyl) group consistently exhibited low-nanomolar IC₅₀ values against PHD2, the primary efficacy-driving isoform. The N-8 methylsulfonyl series demonstrated PHD2 IC₅₀ values in the range of <10–50 nM, compared with the N-8 unsubstituted (NH) parent scaffold which showed PHD2 IC₅₀ >1,000 nM, representing a >20-fold potency enhancement conferred by the methylsulfonyl substituent [1]. The closest structurally disclosed analog to the target compound within the PHD patent literature bears an N-3 4-chlorobenzyl group rather than the 4-methylbenzyl group; this analog (Example compound from US8921555B2) exhibited a PHD2 IC₅₀ of 7.5 nM, illustrating the potency level achievable with N-8 methylsulfonyl substitution [2]. The target compound (CAS 1021050-32-7), bearing a 4-methylbenzyl at N-3 and a methylsulfonyl at N-8, has not been individually assayed in this system; its expected PHD2 potency can be class-level inferred from the methylsulfonyl series but is unverified.
| Evidence Dimension | PHD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually determined in published literature |
| Comparator Or Baseline | N-8 methylsulfonyl series compounds: PHD2 IC₅₀ <10–50 nM; N-8 unsubstituted parent: PHD2 IC₅₀ >1,000 nM; Closest disclosed analog (N-3 4-Cl-benzyl, N-8 methylsulfonyl): PHD2 IC₅₀ = 7.5 nM |
| Quantified Difference | ≥20-fold improvement for N-8 methylsulfonyl vs. N-8 unsubstituted (class-level); specific value for target compound not determined |
| Conditions | Recombinant human PHD2 enzyme assay; 2-oxoglutarate substrate; TR-FRET or radiometric detection format |
Why This Matters
If PHD inhibition is the intended application, procurement of an N-8 methylsulfonyl compound is supported by class SAR, but the specific contribution of the N-3 4-methylbenzyl group (vs. other benzyl variants) is unknown, requiring de novo profiling.
- [1] Barawkar DA, Meru A, Bandyopadhyay A, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J Med Chem. 2012;55(8):3957-3972. doi:10.1021/jm300083x View Source
- [2] US8921555B2 – Substituted-1,3,8-triazaspiro[4.5]decane-2,4-diones. Merck Sharp & Dohme Corp.; granted 2014-12-30. View Source
